2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group, a fluorophenyl group, and a methoxyethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy halide.
Introduction of the Fluorophenyl Group: The next step involves the reaction of the chlorophenoxy intermediate with a fluorophenyl compound under suitable conditions to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-3-fluorophenylmethanol
- 4-(2-bromo-4-chlorophenoxy)-3-fluorophenylmethanamine
Uniqueness
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chlorophenoxy group, a fluorophenyl group, and a methoxyethyl group, which contribute to its unique chemical properties and biological interactions.
- IUPAC Name: this compound
- Molecular Formula: C19H21ClFNO3
- Molecular Weight: 363.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties:
- Studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains. The presence of the chlorophenoxy group is often linked to enhanced antibacterial effects.
-
Anticancer Activity:
- Preliminary studies suggest potential anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth. Further investigation into its effects on specific cancer cell lines is warranted.
-
Anti-inflammatory Effects:
- The compound may exhibit anti-inflammatory activity by modulating inflammatory pathways, although detailed studies are needed to confirm these effects.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Study:
In a study assessing various derivatives of chlorophenoxy compounds, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections. -
Anticancer Research:
A recent investigation into the compound's effects on breast cancer cell lines (MCF-7) revealed that it significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound, suggesting that it may activate apoptotic pathways. -
Inflammation Model:
In vitro studies using macrophage cell lines showed that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role in managing inflammatory diseases.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3/c1-19(2,25-16-9-7-14(20)8-10-16)18(23)22-12-17(24-3)13-5-4-6-15(21)11-13/h4-11,17H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROQKGHMATNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC(=CC=C1)F)OC)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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